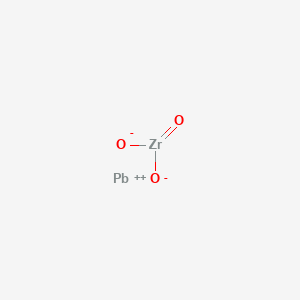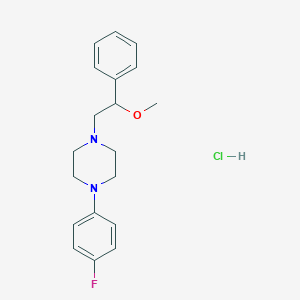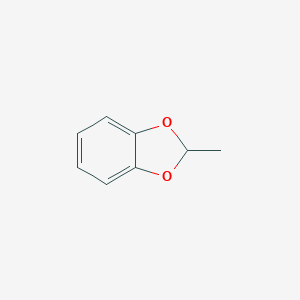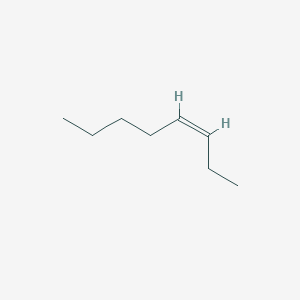
INSULINE
Vue d'ensemble
Description
L’insuline porcine est une forme d’this compound dérivée du pancréas des porcs. C’est une hormone polypeptidique composée de 51 acides aminés disposés en deux chaînes, connues sous le nom de chaîne A et de chaîne B, reliées par des ponts disulfures. L’this compound porcine est utilisée depuis des décennies pour gérer le diabète sucré, en particulier avant l’arrivée de l’this compound humaine recombinante. Elle est structurellement similaire à l’this compound humaine, ne différant que d’un seul acide aminé, ce qui en fait une alternative viable à des fins thérapeutiques .
Applications De Recherche Scientifique
Porcine insulin has been extensively used in scientific research across various fields:
Chemistry: It serves as a model protein for studying protein folding, stability, and interactions.
Biology: Researchers use porcine insulin to investigate insulin signaling pathways and their role in glucose metabolism.
Medicine: Porcine insulin has been used in the development of insulin therapies for diabetes management. It has also been instrumental in the study of insulin resistance and related metabolic disorders.
Mécanisme D'action
L’insuline porcine exerce ses effets en se liant au récepteur de l’this compound (IR), une protéine hétérotétramérique constituée de deux unités alpha extracellulaires et de deux unités bêta transmembranaires. La liaison de l’this compound à la sous-unité alpha de l’IR stimule l’activité tyrosine kinase intrinsèque à la sous-unité bêta du récepteur. Cette activation déclenche une cascade de voies de signalisation intracellulaires qui favorisent l’absorption du glucose, la synthèse du glycogène et l’inhibition de la néoglucogenèse .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La préparation de l’insuline porcine implique l’extraction et la purification de l’this compound du pancréas des porcs. Le processus commence par l’homogénéisation du tissu pancréatique, suivie d’une extraction à l’acide-éthanol pour isoler l’this compound. L’extrait brut est ensuite soumis à diverses techniques chromatographiques, telles que l’échange d’ions et la chromatographie d’exclusion de taille, pour purifier l’this compound .
Méthodes de production industrielle
En milieu industriel, la production d’this compound porcine implique des processus d’extraction et de purification à grande échelle. Les glandes pancréatiques sont collectées dans les abattoirs, et l’this compound est extraite en utilisant des méthodes acide-éthanol ou acide-acétone. L’this compound brute est ensuite purifiée par plusieurs étapes chromatographiques pour atteindre une pureté élevée. Les progrès de la biotechnologie ont également permis de convertir l’this compound porcine en précurseurs d’this compound humaine en remplaçant des acides aminés spécifiques .
Analyse Des Réactions Chimiques
Types de réactions
L’insuline porcine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la molécule d’this compound afin d’améliorer sa stabilité et son efficacité.
Réactifs et conditions courantes
Oxydation : Le peroxyde d’hydrogène ou d’autres agents oxydants sont utilisés pour oxyder la molécule d’this compound, ce qui peut conduire à la formation de ponts disulfures.
Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) sont utilisés pour briser les ponts disulfures, permettant ainsi la modification de la structure de l’this compound.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de l’this compound qui ont des propriétés pharmacocinétiques et pharmacodynamiques améliorées. Ces insulines modifiées sont conçues pour fournir une meilleure maîtrise de la glycémie et réduire le risque d’hypoglycémie .
Applications de recherche scientifique
L’this compound porcine a été largement utilisée dans la recherche scientifique dans divers domaines :
Chimie : Elle sert de protéine modèle pour l’étude du repliement, de la stabilité et des interactions des protéines.
Biologie : Les chercheurs utilisent l’this compound porcine pour étudier les voies de signalisation de l’this compound et leur rôle dans le métabolisme du glucose.
Médecine : L’this compound porcine a été utilisée dans le développement de traitements à base d’this compound pour la gestion du diabète. Elle a également joué un rôle important dans l’étude de la résistance à l’this compound et des troubles métaboliques connexes.
Comparaison Avec Des Composés Similaires
Composés similaires
Insuline humaine : Structurellement similaire à l’this compound porcine, ne différant que d’un seul acide aminé. L’this compound humaine est produite par la technologie de l’ADN recombinant.
This compound bovine : Dérivée du pancréas des vaches, elle diffère de l’this compound humaine par trois acides aminés.
Analogues de l’this compound : Formes modifiées de l’this compound, telles que l’this compound lispro, l’this compound aspart et l’this compound glargine, conçues pour avoir des propriétés pharmacocinétiques différentes.
Unicité de l’this compound porcine
La similarité structurelle de l’this compound porcine avec l’this compound humaine en fait une alternative appropriée à des fins thérapeutiques, en particulier dans les cas où l’this compound humaine recombinante n’est pas disponible. Sa longue histoire d’utilisation dans la gestion du diabète et son rôle dans le développement de traitements à base d’this compound soulignent son importance dans le domaine de l’endocrinologie .
Propriétés
IUPAC Name |
4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESYZHRGYRDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C256H381N65O76S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5778 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Insulin exerts its effects by binding to the insulin receptor (IR), a transmembrane receptor tyrosine kinase [, , , , ]. This binding triggers a cascade of intracellular signaling events, primarily through two pathways: the IRS/PI3K/Akt pathway and the Grb/Shc/MAPK pathway [].
ANone: Insulin is a peptide hormone composed of two chains, A and B, linked by disulfide bonds.
ANone: This information is not covered in the provided research papers. The focus of the papers is on the biological activity and mechanisms of insulin, not its material properties.
ANone: Insulin itself is not a catalyst. It is a hormone that regulates metabolic processes. It does not directly catalyze chemical reactions.
A: Computational chemistry plays a crucial role in understanding insulin-receptor interactions and designing insulin analogs. Molecular dynamics (MD) simulations have been used to study the binding modes and interactions of insulin and its analogs with the insulin receptor and the insulin-like growth factor-1 receptor (IGF-1R) []. These simulations provide insights into the structural determinants of binding affinity and selectivity.
ANone: The structure-activity relationship of insulin is complex and has been extensively studied. Modifications at various positions within the insulin molecule can significantly alter its binding affinity, duration of action, and selectivity for IR and IGF-1R.
ANone: Safety, health, and environmental (SHE) regulations are paramount in all stages of drug research and development, including insulin. These regulations ensure the well-being of researchers, the quality of the product, and the protection of the environment.
A: While the provided papers primarily focus on the mechanism of action and effects of insulin, they do provide some insights into its pharmacokinetic (PK) properties. For example, insulin lispro, a rapid-acting insulin analog, exhibits faster absorption and a shorter duration of action compared to regular human insulin [, ]. This difference in PK profile allows for better postprandial glucose control.
ANone: Numerous studies have demonstrated the efficacy of insulin in both in vitro and in vivo settings.
- Cell-based assays: Studies using rat hepatoma cells (H4IIE) have demonstrated that insulin stimulates DNA synthesis and cell growth, effects that are enhanced by insulin sensitizers like pioglitazone [].
- Animal models: Research using Zucker obese (ZO) rats, a model of obesity and insulin resistance, has shown that chronic hyperinsulinemia impairs insulin signaling in the heart and downregulates uncoupling protein 3 (UCP3) expression []. This finding suggests a link between insulin resistance, mitochondrial dysfunction, and heart disease.
- Clinical trials: The Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial demonstrated that intensive glucose control with insulin glargine in patients with type 2 diabetes significantly reduced the risk of microvascular complications [].
ANone: Insulin resistance is a complex metabolic disorder characterized by impaired insulin action in target tissues. Several mechanisms contribute to insulin resistance, including:
- Impaired insulin signaling: Elevated levels of glucose, free fatty acids, and inflammatory cytokines can disrupt insulin signaling pathways, primarily by inhibiting the IRS/PI3K/Akt pathway, leading to reduced glucose uptake and other metabolic derangements [].
- Reduced insulin receptor expression: Chronic hyperinsulinemia can lead to downregulation of insulin receptors, further contributing to insulin resistance [].
ANone: While not extensively discussed in the provided papers, research on novel insulin delivery systems is ongoing. These strategies aim to improve patient compliance, achieve better glycemic control, and minimize side effects. Examples include:
ANone: Several biomarkers are being investigated to predict the efficacy of insulin therapy, monitor treatment response, and identify potential adverse effects. Some examples include:
- Autoantibodies: The presence of autoantibodies against insulin, insulin receptors, or pancreatic beta-cells can indicate an autoimmune response and potential risk for type 1 diabetes [].
ANone: A variety of analytical methods are employed in insulin research, including:
- Radioimmunoassay (RIA): A highly sensitive technique used to quantify insulin levels in biological samples [, ].
- Enzyme-linked immunosorbent assay (ELISA): A widely used method to measure insulin concentrations [, ].
- High-performance liquid chromatography (HPLC): A versatile technique used to separate, identify, and quantify insulin and its analogs [].
ANone: The provided research papers do not focus on the environmental impact of insulin.
ANone: The provided research papers do not focus on this aspect of insulin.
ANone: Stringent quality control and assurance measures are in place throughout the development, manufacturing, and distribution of insulin to guarantee its safety, efficacy, and consistency.
A: Insulin has the potential to elicit an immune response, particularly in individuals with type 1 diabetes who develop autoantibodies against insulin []. This immune response can impact the efficacy of insulin therapy. Research suggests that insulin analogs may have different immunogenic profiles compared to human insulin [].
ANone: Information on drug-transporter interactions is not provided in the research papers.
ANone: The research papers do not provide details on this aspect of insulin.
ANone: The research papers focus primarily on insulin and do not delve into alternative treatments for diabetes.
ANone: The research papers do not provide information on insulin recycling and waste management.
ANone: Insulin research benefits from a robust infrastructure and numerous resources, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















